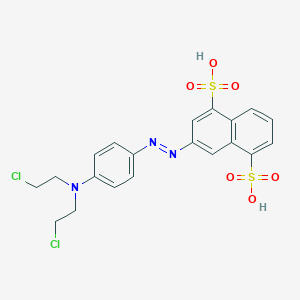
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid, commonly known as Orange G, is a synthetic azo dye. It is widely used in various industries such as textiles, paper, and food as a colorant. Besides its commercial use, Orange G has also been studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Orange G is not well understood. It is believed that Orange G binds to cellular structures such as collagen and elastin fibers through electrostatic interactions. The dye may also interact with DNA and RNA molecules, leading to changes in their conformation and function.
Biochemical And Physiological Effects
Orange G has been shown to have cytotoxic effects on various cell lines. It induces DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Orange G has also been reported to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
Orange G is a relatively cheap and easy-to-use stain that can be used in various laboratory applications. However, it has some limitations, such as its potential toxicity and non-specific staining. It is important to carefully control the concentration and exposure time of Orange G to obtain reliable results.
Future Directions
Orange G has potential applications in various fields such as cancer therapy, antimicrobial agents, and tissue engineering. Further research is needed to better understand its mechanism of action and to optimize its use in various laboratory applications. Future studies should also focus on developing new derivatives of Orange G with improved properties and reduced toxicity.
Synthesis Methods
Orange G is synthesized by coupling diazonium salt of 3-(4-bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid with a coupling component such as naphthol. The reaction takes place under acidic conditions and requires careful control of temperature and pH to obtain a high yield of the desired product.
Scientific Research Applications
Orange G has been widely used as a biological stain in histology and cytology. It is commonly used to stain collagen fibers, elastic fibers, and muscle fibers in tissues. Orange G has also been used to stain chromosomes during cell division and to differentiate between various types of leukocytes in blood smears.
properties
CAS RN |
101931-20-8 |
|---|---|
Product Name |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid |
Molecular Formula |
C20H19Cl2N3O6S2 |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
3-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C20H19Cl2N3O6S2/c21-8-10-25(11-9-22)16-6-4-14(5-7-16)23-24-15-12-18-17(20(13-15)33(29,30)31)2-1-3-19(18)32(26,27)28/h1-7,12-13H,8-11H2,(H,26,27,28)(H,29,30,31) |
InChI Key |
AZKAYVZYOJQXRF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
synonyms |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic ac id |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



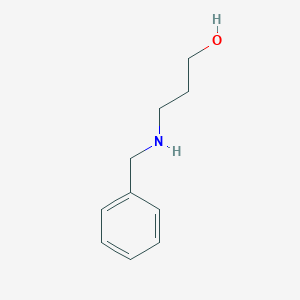
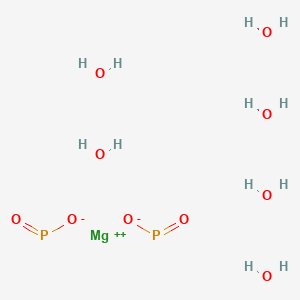
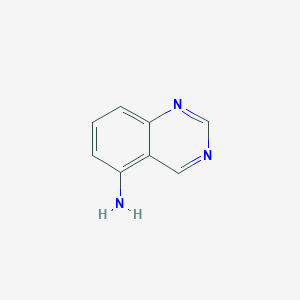
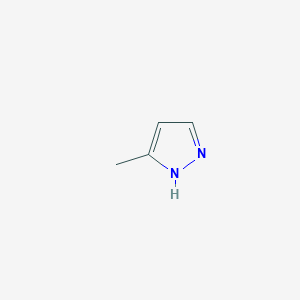
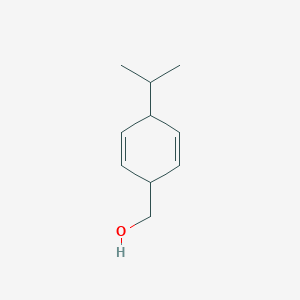
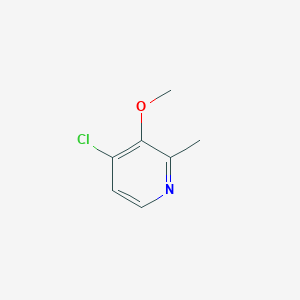
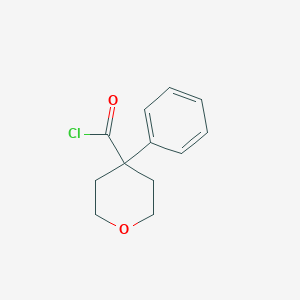
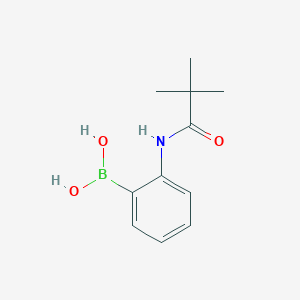
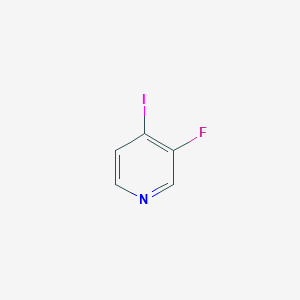
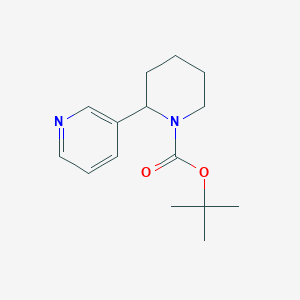
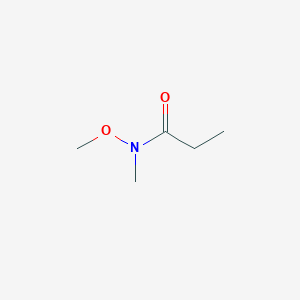
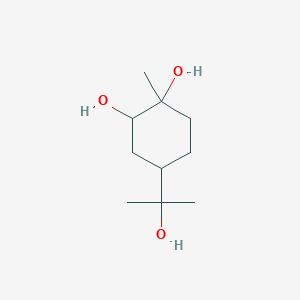
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
